Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-9-7-14(8-10-15)20-18(21)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCYFZVKPLUGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with methanol in the presence of a catalyst. The benzoylamino group is introduced through a nucleophilic substitution reaction involving 4-aminophenol and benzoyl chloride. The final step involves the coupling of the benzoylamino phenol derivative with the thiophene ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a synthetic organic compound featuring a thiophene ring, a benzoylamino group, and a methoxy carbonyl group. It has a molecular formula of and a molecular weight of approximately . This compound is considered for applications in pharmaceuticals and organic synthesis due to its functional groups.
Potential Applications
This compound has potential applications in pharmaceuticals and organic synthesis. Its diverse functional groups allow for modifications for use in medicinal chemistry.
Scientific Research
This compound is a versatile material in scientific research. Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggests that it may interact with specific enzymes or receptors involved in cancer pathways. Further studies using techniques such as molecular docking and binding assays are recommended to elucidate these interactions.
This compound exhibits significant biological activity. Studies suggest potential anti-cancer properties, as compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the thiophene moiety may contribute to antimicrobial activities, making it a candidate for further biological evaluation.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
*Estimated based on analog in .
Key Differences and Implications
Substituent Effects: The benzoylamino group in the target compound distinguishes it from analogs with simpler substituents (e.g., benzyloxy in or methyl/amino in ). This group may improve binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity.
Molecular Weight and Complexity :
- The target compound (~381.4 g/mol) is heavier than simpler analogs like (171.2 g/mol), suggesting differences in pharmacokinetic properties (e.g., absorption, distribution).
- Higher molecular weight analogs (e.g., and ) are typically used in specialized research contexts, such as drug discovery or polymer chemistry.
Purity and Availability: Analogs like are commercially available with ≥95% purity, indicating their utility in controlled experiments.
Research Findings
- Agrochemical Relevance : Compounds with triazine or sulfonylurea motifs () highlight the importance of aromatic heterocycles in pesticide development. While the target compound lacks these groups, its thiophene core could similarly interact with biological targets in pests or plants .
- Chromatographic Behavior: lists retention times for chlorobenzoyl-phenoxy derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate at 0.65 min). This suggests that the target compound’s benzoylamino-phenoxy group might influence its chromatographic retention in analytical studies .
Biological Activity
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural formula:
- Molecular Formula : C19H15NO4S
- Molecular Weight : 353.39 g/mol
The structure includes a thiophene ring, a benzoylamino group, and a methoxy carbonyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile .
This compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes that are critical in metabolic pathways, thereby affecting cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives often exhibit antimicrobial properties, suggesting that this compound could also possess similar effects .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Effects
The thiophene moiety is known for its potential antimicrobial properties. Studies on similar compounds have revealed significant activity against bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for its antimicrobial efficacy .
Case Studies
- Antitumor Activity : A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiophene derivatives. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This compound's structural features suggest it could be a candidate for similar studies .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiophene derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the thiophene ring could enhance antibacterial activity, indicating potential for this compound in developing new antimicrobial agents .
Data Tables
The following table summarizes key properties and comparisons with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | C19H15NO4S | 353.39 g/mol | Contains benzoylamino and methoxycarbonyl groups |
| Methyl 3-amino-2-thiophenecarboxylate | C12H11NO4S | 257.29 g/mol | Lacks phenoxy group; simpler structure |
| Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate | C19H14FNO4S | 368.38 g/mol | Contains fluorine substituent enhancing activity |
Q & A
Q. What are the standard synthetic protocols for Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate, and how is purity confirmed?
Methodological Answer: The synthesis typically involves a multi-step reaction starting with 4-(benzoylamino)phenol and 2-thiophenecarboxylic acid derivatives. A common approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification between the phenolic oxygen and the thiophene carboxylate . Post-synthesis, purity is confirmed via:
- Nuclear Magnetic Resonance (NMR) : To verify functional group integration and structural integrity.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (>95% by area normalization) .
- Mass Spectrometry (MS) : To confirm molecular weight and detect impurities .
Q. What analytical techniques are essential for characterizing this compound's structure and purity?
Methodological Answer: Key techniques include:
| Technique | Application | Parameters |
|---|---|---|
| 1H/13C NMR | Assigns proton and carbon environments, confirming substituent positions | DMSO-d6 solvent, 400–600 MHz |
| FT-IR | Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹) | KBr pellet method |
| HPLC | Quantifies purity; reverse-phase C18 columns with acetonitrile/water gradients | |
| LC-MS | Combines separation with mass confirmation; ESI+ mode for ion detection |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity .
- Catalyst Tuning : Substituting DMAP with 1-hydroxybenzotriazole (HOBt) reduces side reactions .
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes thermal degradation .
- Workup Refinement : Use of preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) for impurity removal .
Example Optimization Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 0°C, DCC/DMAP | 72 | 92 | |
| THF, RT, DCC/HOBt | 68 | 95 | |
| CH₂Cl₂, 5°C, EDC/HCl | 65 | 88 |
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., HDAC inhibition vs. kinase modulation) can be addressed via:
- Orthogonal Assays : Confirm HDAC inhibition using fluorogenic substrate assays alongside Western blotting for acetylated histone H3 .
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
- Structural Analog Analysis : Compare activity of derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to identify SAR trends .
Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Predict binding modes to HDACs using software like AutoDock Vina; prioritize residues (e.g., Zn²⁺ in HDAC active sites) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with IC50 values to design potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
